6-Methylpyridazine-3-sulfinicacid
Description
6-Methylpyridazine-3-sulfinicacid is a pyridazine derivative featuring a methyl substituent at position 6 and a sulfinic acid (-SO2H) group at position 3. Sulfinic acids are intermediate in oxidation state between thiols (-SH) and sulfonic acids (-SO3H), exhibiting moderate acidity and reactivity.
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
6-methylpyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-5(7-6-4)10(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
XEIRTOBLVJHGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3-sulfinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridazine.
Sulfonation: The introduction of the sulfinic acid group can be achieved through sulfonation reactions. One common method involves the reaction of 6-methylpyridazine with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-Methylpyridazine-3-sulfinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridazine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the sulfinic acid group to a sulfide can be achieved using reducing agents such as sodium borohydride.
Substitution: The methyl group at position 6 can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.
Major Products
Oxidation: 6-Methylpyridazine-3-sulfonic acid.
Reduction: 6-Methylpyridazine-3-sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methylpyridazine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: :
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key differences between 6-Methylpyridazine-3-sulfinicacid and structurally related compounds based on the provided evidence:
Functional Group Influence on Physicochemical Properties
- Acidity : Sulfinic acids (-SO2H, pKa ~1.5–2.5) are less acidic than sulfonic acids (-SO3H, pKa ~-1) but more acidic than carboxylic acids (-COOH, pKa ~4–5). This impacts solubility and binding in biological systems.
- Stability : Sulfonates (e.g., 7a) are hydrolytically stable, whereas sulfinic acids may oxidize to sulfonic acids under harsh conditions. Carboxylate esters (e.g., 4a-c) offer tunable stability via hydrolysis .
- Heterocyclic Effects : Pyridazine’s electron-deficient ring enhances electrophilic substitution reactivity compared to pyrimidine, influencing regioselectivity in functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
